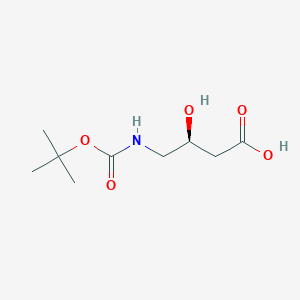
(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
説明
(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a compound of interest in organic chemistry, particularly in the synthesis of peptides and other complex molecules. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination, forming a tetrahedral intermediate that collapses to expel a carbonate ion, resulting in the protected amino acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the Boc group and prevent unwanted side reactions .
化学反応の分析
Types of Reactions
(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: Reagents such as DIC and HOBt are used for peptide coupling reactions.
Major Products Formed
科学的研究の応用
(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid has several applications in scientific research:
作用機序
The mechanism of action of (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a carbamate, which is stable under a variety of conditions. The Boc group can be removed under acidic conditions, allowing for the free amino group to participate in subsequent reactions .
類似化合物との比較
Similar Compounds
- (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
- N-tert-Butoxycarbonyl-L-alanine
- N-tert-Butoxycarbonyl-L-phenylalanine
Uniqueness
This compound is unique due to its specific structure, which includes a hydroxyl group on the beta carbon. This hydroxyl group can participate in additional chemical reactions, providing more versatility in synthetic applications compared to other Boc-protected amino acids .
生物活性
(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, commonly known as Boc-4-amino-3-hydroxybutanoic acid, is a chiral amino acid derivative with significant potential in various biological applications, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which contribute to its biological activity. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₉H₁₇NO₅
- Molecular Weight : 219.24 g/mol
- CAS Number : 69489-07-2
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents.
The biological activity of this compound can be attributed to several mechanisms:
- Neuroprotective Effects : Research indicates that compounds structurally related to Boc-4-amino-3-hydroxybutanoic acid exhibit neuroprotective properties against oxidative stress. For instance, similar compounds have been shown to reduce apoptosis in neuronal cells subjected to oxidative stress conditions such as oxygen-glucose deprivation (OGD) .
- Antioxidant Activity : The compound may exert antioxidant effects by modulating intracellular reactive oxygen species (ROS) levels and enhancing the activity of antioxidant enzymes such as catalase and superoxide dismutase .
- Regulation of Signaling Pathways : Studies suggest that Boc derivatives can influence key signaling pathways involved in cell survival, such as the Akt/Nrf2/HO-1 pathway, which is crucial for cellular responses to oxidative stress .
Case Studies
- Neuroprotection in Ischemic Models
- Antioxidant Properties
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₅ |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 69489-07-2 |
| Melting Point | Not available |
| Boiling Point | 411.8 ± 40 °C |
特性
IUPAC Name |
(3S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZOIOCDCZQUCM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515993 | |
| Record name | (3S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127852-78-2 | |
| Record name | (3S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















